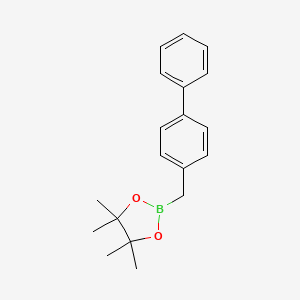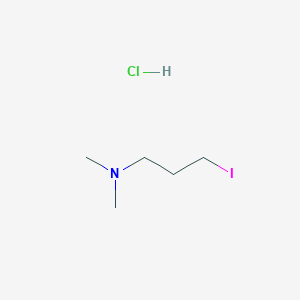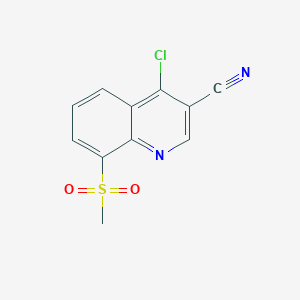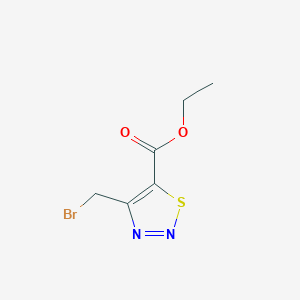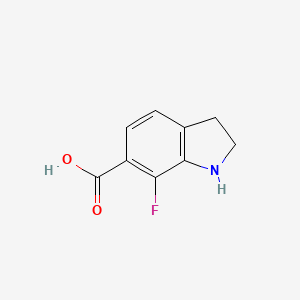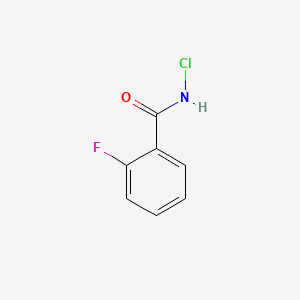
(+/-)-Leachianone G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Leachianone G is a naturally occurring flavonoid compound found in various plant species. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Leachianone G typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of chalcone intermediates, which undergo cyclization and subsequent functional group modifications to yield the final product. Reaction conditions often involve the use of catalysts, such as acids or bases, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. Extraction methods include solvent extraction, followed by purification techniques such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
(+/-)-Leachianone G undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can result in halogenated or alkylated derivatives.
科学的研究の応用
(+/-)-Leachianone G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent in various biological systems.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit cancer cell proliferation and induce apoptosis.
類似化合物との比較
(+/-)-Leachianone G can be compared with other flavonoids, such as quercetin, kaempferol, and apigenin. While these compounds share similar structural features and biological activities, this compound is unique due to its specific molecular structure and the distinct pathways it modulates. This uniqueness makes it a valuable compound for targeted therapeutic applications.
List of Similar Compounds
- Quercetin
- Kaempferol
- Apigenin
- Luteolin
- Naringenin
特性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOYLFNGTSLAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
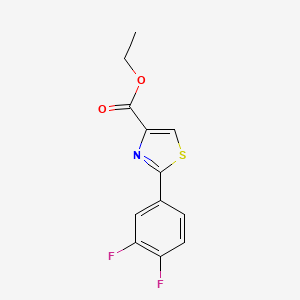
![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)
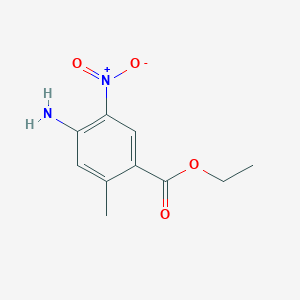
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/no-structure.png)
